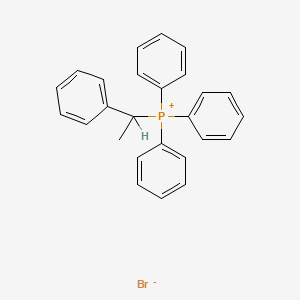
Triphenyl(1-phenylethyl)phosphonium bromide
概要
説明
Triphenyl(1-phenylethyl)phosphonium bromide is a type of phosphonium-based compound . It is used as a phase transfer catalyst, accelerating the cure of phenolic-based epoxy resins, certain fluoroelastomer resins, and thermosetting powder coatings . It also serves as a catalyst in the synthesis of certain organic compounds and as a pharmaceutical intermediate .
Synthesis Analysis
This compound can be synthesized from an alkyl halide and a trialkyl phosphine . Typically, triphenyl phosphine is used to synthesize ylides . The synthesis involves an S N 2 reaction, and methyl and primary halides perform the best .Molecular Structure Analysis
The molecular formula of this compound is C26H24BrP . It is a compound with opposite charges on adjacent atoms, both of which have complete octets .Chemical Reactions Analysis
This compound is involved in various chemical reactions. It is used in the Wittig reaction, where organophosphorus ylides react with aldehydes or ketones to give substituted alkenes . It is also used in the synthesis of alkyl-dipropenylthiophene monomers via solid-state metathesis polycondensation .Physical and Chemical Properties Analysis
Phosphonium-based ionic liquids like this compound have more thermal and chemical stability than other reported ionic liquids . They are also characterized by a wide electrochemical window .科学的研究の応用
Reactions with Nitrogen Nucleophiles
- Triphenyl(3-phenylprop-1-ynyl)phosphonium bromide, a derivative, reacts smoothly with secondary amines forming adducts with an α,β-double bond. This reaction demonstrates the compound's reactivity and potential utility in synthesizing specific organic compounds (Khachatrian et al., 2002).
Synthesis and Catalytic Applications
- The compound has been used to synthesize triphenyl(2-amino-2-phenylvinyl)phosphonium bromides. This synthesis is key for developing phosphine-based catalysts and intermediates in organic synthesis (Bagdasaryan et al., 2007).
Reactions with Alkali and Formation of Bipolar Compounds
- Under the action of aqueous alkali, certain derivatives of this compound form bipolar compounds with a negatively charged nitrogen atom and a positively charged phosphonium atom. These reactions open avenues for exploring the compound in developing new materials with unique charge properties (Khachikyan, 2009).
Nucleophilic Addition Reactions
- The compound undergoes nucleophilic addition reactions with azoles, leading to the formation of phosphine oxides. These reactions are significant in synthesizing phosphonium salts with potential applications in organic chemistry and material science (Bagdasaryan et al., 2006).
Ionic Liquid Catalysts
- Triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide, a related compound, has been synthesized as a reusable green Brønsted-acidic ionic liquid catalyst. This shows the potential of phosphonium bromide derivatives in green chemistry applications (Karami et al., 2019).
作用機序
The mechanism of action of Triphenyl(1-phenylethyl)phosphonium bromide involves the formation of a radical ion complex, which quickly cracks to the free carbon radical . The free radical can add to an alkene and give the radical adduct, which then reacts with another perfluoroalkyl iodide to afford the final product .
Safety and Hazards
将来の方向性
There has been a growing interest in mitochondria-specific drug delivery using triphenylphosphonium (TPP) as a mitochondriotropic ligand . TPP has been conjugated to various biologically active molecules and has improved the mitochondrial accumulation and therapeutic activities of these molecules . It has also been the ligand of choice for the design of pharmaceutical carriers with mitochondria-specific accumulation .
特性
IUPAC Name |
triphenyl(1-phenylethyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P.BrH/c1-22(23-14-6-2-7-15-23)27(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26;/h2-22H,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXKXHMAVVPQCJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30537-09-8 | |
| Record name | Phosphonium, bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (ALPHA-METHYLBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Benzyl(phenylsulfonyl)amino]acetic acid](/img/structure/B3369972.png)






![methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B3370019.png)

![[(4-Methyl-3-nitrobenzoyl)amino]acetic acid](/img/structure/B3370028.png)
![2-[(4-Cyanophenyl)methanesulfonyl]acetic acid](/img/structure/B3370036.png)



